molecular formula C13H10ClNO2 B6414577 4-(3-Chloro-2-methylphenyl)nicotinic acid, 95% CAS No. 1261912-56-4

4-(3-Chloro-2-methylphenyl)nicotinic acid, 95%

Cat. No. B6414577
CAS RN: 1261912-56-4
M. Wt: 247.67 g/mol
InChI Key: RNPCEJLXEKBUJE-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)nicotinic acid, or 4-CMPNA, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a structural analog of nicotinic acid, an important biological molecule that is involved in many metabolic processes in the body. 4-CMPNA has been used in a variety of scientific research applications, including studies of the mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

4-CMPNA has been used in a variety of scientific research applications. It has been used in studies of the mechanisms of action of nicotinic acid and its analogs, as well as in studies of the biochemical and physiological effects of these compounds. It has also been used in studies of the advantages and limitations of using 4-CMPNA in lab experiments. Additionally, 4-CMPNA has been used in studies of the pharmacokinetics and pharmacodynamics of nicotinic acid and its analogs.

Mechanism of Action

4-CMPNA is believed to act as an agonist of the nicotinic acid receptor (NAR). This receptor is involved in the regulation of various metabolic processes, including the regulation of lipid and glucose metabolism. 4-CMPNA binds to the NAR and activates it, leading to the release of intracellular calcium, which in turn triggers a cascade of metabolic events.
Biochemical and Physiological Effects
4-CMPNA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of fatty acids, decrease the production of cholesterol, and increase the production of ketone bodies. Additionally, 4-CMPNA has been shown to increase the production of insulin and reduce the production of glucagon, leading to improved glucose metabolism. It has also been shown to increase the production of adiponectin, a hormone involved in the regulation of insulin sensitivity.

Advantages and Limitations for Lab Experiments

4-CMPNA has a number of advantages and limitations for use in lab experiments. One advantage of 4-CMPNA is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-CMPNA is relatively stable and has a long shelf life. However, 4-CMPNA is not as potent as other nicotinic acid analogs, and it has a relatively low solubility in water.

Future Directions

There are a number of potential future directions for research involving 4-CMPNA. These include further studies of the mechanisms of action of 4-CMPNA, as well as studies of its effects on metabolic processes such as lipid and glucose metabolism. Additionally, further studies of the pharmacokinetics and pharmacodynamics of 4-CMPNA could be beneficial. Finally, further studies of the advantages and limitations of 4-CMPNA for use in lab experiments could help to improve its efficacy and safety.

Synthesis Methods

4-CMPNA can be synthesized through a number of different methods. The most common method involves the reaction of 3-chloro-2-methylphenol with acetic anhydride. This reaction produces a mixture of 4-CMPNA and the corresponding ester, which can then be separated by column chromatography. Other methods of synthesis include the reaction of 3-chloro-2-methylphenol with sodium nitrite in the presence of acetic acid, or the reaction of 3-chloro-2-methylphenol with ethyl chloroformate.

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-9(3-2-4-12(8)14)10-5-6-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPCEJLXEKBUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692582
Record name 4-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid

CAS RN

1261912-56-4
Record name 3-Pyridinecarboxylic acid, 4-(3-chloro-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261912-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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